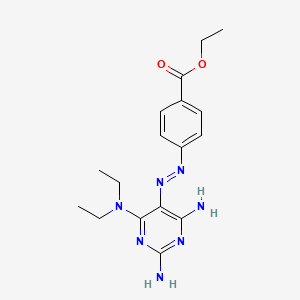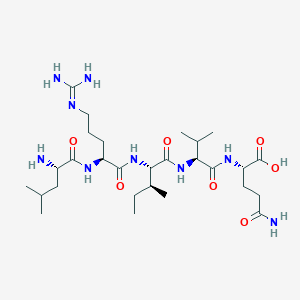![molecular formula C16H13ClN4O2 B14180060 N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-21-9](/img/structure/B14180060.png)
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific studies.
Méthodes De Préparation
The synthesis of N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidine ring system.
Introduction of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Chlorination: The chlorination of the pyridopyrimidine core is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Biological Research: Researchers use this compound to study cellular pathways and molecular mechanisms. It can serve as a tool to investigate the role of specific proteins and enzymes in various biological processes.
Chemical Biology: The compound is used in chemical biology to develop probes and assays for detecting and quantifying biological molecules.
Industrial Applications: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with therapeutic potential.
Mécanisme D'action
The mechanism of action of N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular processes. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyridopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their selective inhibition of protein kinase B (Akt) and have shown potential as antitumor agents.
N-Pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives: These compounds exhibit antimicrobial and antifungal activities.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: This compound has applications in various therapeutic areas due to its unique structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyloxy group, which can influence its biological activity and pharmacokinetic properties.
Propriétés
Numéro CAS |
897362-21-9 |
|---|---|
Formule moléculaire |
C16H13ClN4O2 |
Poids moléculaire |
328.75 g/mol |
Nom IUPAC |
N-(6-chloro-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-10(22)18-16-19-12-7-8-13(17)20-14(12)15(21-16)23-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,21,22) |
Clé InChI |
MXFKWNSDICHIMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=N1)OCC3=CC=CC=C3)N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)



![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)

![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)




![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
